molecular formula C22H29N7O5 B12410124 Puromycin-d3

Puromycin-d3

Cat. No.: B12410124
M. Wt: 474.5 g/mol
InChI Key: RXWNCPJZOCPEPQ-DUDBXOQZSA-N
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Description

Puromycin-d3 is a deuterated analog of puromycin, a naturally occurring aminonucleoside antibiotic. Puromycin is derived from the bacterium Streptomyces alboniger and is known for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound is used in various scientific research applications due to its stability and effectiveness in inhibiting protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of puromycin-d3 involves the incorporation of deuterium atoms into the puromycin molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents during the chemical synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chemical reactors to ensure consistent quality and yield. Quality control measures are implemented to monitor the incorporation of deuterium atoms and the overall purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Puromycin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of new functionalized analogs .

Scientific Research Applications

Puromycin-d3 is widely used in scientific research due to its ability to inhibit protein synthesis. Some of its applications include:

Mechanism of Action

Puromycin-d3 exerts its effects by mimicking the 3’ end of aminoacylated transfer RNA (tRNA). It enters the ribosome’s A-site and is incorporated into the nascent polypeptide chain, causing premature termination of translation. This results in the release of incomplete polypeptides and inhibition of protein synthesis. The molecular targets of this compound include the ribosomal peptidyl transferase center and the elongating polypeptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in various research applications. The deuterium atoms make this compound less susceptible to metabolic degradation, providing more consistent results in experimental settings .

Properties

Molecular Formula

C22H29N7O5

Molecular Weight

474.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-[4-(trideuteriomethoxy)phenyl]propanamide

InChI

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1/i3D3

InChI Key

RXWNCPJZOCPEPQ-DUDBXOQZSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO)N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O

Origin of Product

United States

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